2-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d]thiazole-6-sulfonamide
Overview
Description
2-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d]thiazole-6-sulfonamide is a novel compound exhibiting a unique arrangement of functional groups, which includes benzo[d]thiazole, pyridazinone, and sulfonamide. This structural diversity makes it a compound of interest in various scientific research areas, particularly in medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d]thiazole-6-sulfonamide typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common route includes the cyclization of a 2-aminobenzenethiol with a bromoacetophenone derivative to yield a benzo[d]thiazole intermediate. Subsequent steps include:
Acylation of the intermediate with 2-bromo-1-(3-nitrophenyl)ethanone.
Reduction of the nitro group to an amine.
Introduction of the pyridazinone moiety through a cyclization reaction.
Sulfonamide formation via a reaction with the appropriate sulfonyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis must be optimized for yield, purity, and cost-effectiveness. This may involve:
Using robust catalysts to facilitate reactions.
Implementing continuous flow processes to improve scalability.
Enhancing purification steps to ensure high-purity end products.
Types of Reactions:
Oxidation: This compound can undergo oxidation at the benzo[d]thiazole moiety, potentially leading to sulfoxide or sulfone derivatives.
Reduction: The pyridazinone ring can be selectively reduced to yield dihydropyridazinone derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitutions, introducing various functional groups at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Utilizing reagents like sodium hydride and alkyl halides under basic conditions.
Major Products Formed:
Oxidized derivatives at the thiazole sulfur.
Reduced dihydropyridazinone derivatives.
Substituted sulfonamide derivatives with various functional groups.
Scientific Research Applications
Chemistry: This compound's unique structure allows it to serve as a versatile building block for synthesizing more complex molecules. Its reactivity profile makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Due to its sulfonamide moiety, this compound is of interest for its potential as a pharmaceutical agent. Sulfonamides are known for their antibacterial properties, and the incorporation of additional functional groups could enhance activity against various pathogens or cancer cells.
Industry: In industrial settings, this compound could be used in the development of new materials, such as polymers with specific electronic or optical properties, thanks to the benzo[d]thiazole unit's ability to engage in pi-stacking interactions.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 2-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d]thiazole-6-sulfonamide exerts its effects is likely multifaceted. The compound's sulfonamide group can inhibit enzymes that utilize a sulfonamide-containing cofactor, such as carbonic anhydrase. The benzo[d]thiazole and pyridazinone moieties may interact with nucleic acids or proteins, disrupting key biological pathways, including signal transduction or gene expression regulation.
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives: Such as 2-(4-aminophenyl)benzo[d]thiazole, which exhibits antitumor activity.
Pyridazinone Compounds: Like 4-phenylpyridazin-3(2H)-one, known for its cardiovascular effects.
Sulfonamide Drugs: Including sulfamethoxazole, widely used as an antibiotic.
Uniqueness: This compound's uniqueness lies in its combination of these three bioactive moieties. While each functional group is known for specific activities, their convergence in a single molecular framework could provide synergistic effects, enhancing its potential in therapeutic applications.
The confluence of benzo[d]thiazole, pyridazinone, and sulfonamide within one molecule creates a distinctive profile that is not commonly found in other compounds. This structural diversity makes it an exciting subject for further scientific exploration and application development.
Properties
IUPAC Name |
2-methyl-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1,3-benzothiazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-15-23-19-9-8-17(14-20(19)29-15)30(27,28)22-12-5-13-25-21(26)11-10-18(24-25)16-6-3-2-4-7-16/h2-4,6-11,14,22H,5,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYGWDPXVTYYDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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